(2-Chloro-1,3-thiazol-5-yl)methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O3S/c1-7-11(14(21)22-6-8-5-19-15(18)24-8)13(20-23-7)12-9(16)3-2-4-10(12)17/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJYIAQKVOXADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OCC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Chloro-1,3-thiazol-5-yl)methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate , commonly known as thiamethoxam, is a systemic insecticide that has garnered significant attention in agricultural chemistry due to its efficacy and unique mode of action. This article delves into the biological activity of thiamethoxam, focusing on its mechanisms of action, efficacy against various pests, and potential applications in cancer research.
Thiamethoxam is characterized by the following molecular structure:
- Molecular Formula : C8H10Cl2N4O3S
- Molecular Weight : 290.16 g/mol
- IUPAC Name : (2-Chloro-1,3-thiazol-5-yl)methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Thiamethoxam operates primarily as a neonicotinoid insecticide , which means it mimics the action of nicotine by binding to nicotinic acetylcholine receptors (nAChRs) in insects. This binding disrupts synaptic transmission in the insect nervous system, leading to paralysis and death. The compound is effective through both ingestion and contact, making it versatile for pest control in various agricultural settings .
Biological Activity Against Insects
Thiamethoxam exhibits a broad spectrum of activity against numerous insect pests. Its effectiveness can be summarized as follows:
| Insect Pest | Mode of Action | Efficacy |
|---|---|---|
| Aphids | Contact and ingestion | High |
| Whiteflies | Contact and ingestion | Moderate |
| Beetles | Contact | High |
| Lepidopteran larvae | Ingestion | High |
The compound is particularly noted for its rapid absorption by plants, which allows it to be transported throughout the plant tissue, providing systemic protection against herbivorous insects .
Anticancer Activity
Recent studies have explored the potential anticancer properties of compounds related to thiamethoxam. For instance, derivatives containing thiazole rings have shown promising results in inhibiting cancer cell proliferation. A study indicated that certain thiazole derivatives exhibited significant cytotoxic effects against colorectal adenocarcinoma (Caco-2) cells while showing limited activity against lung adenocarcinoma (A549) cells .
Case Study: Anticancer Activity of Thiazole Derivatives
In a comparative study involving several thiazole derivatives:
- Compound 3b demonstrated enhanced anticancer activity against Caco-2 cells with a reduction in viability to 39.8% compared to untreated controls (p < 0.001).
- Other compounds exhibited varying degrees of cytotoxicity based on structural modifications, suggesting that specific substitutions on the thiazole ring can significantly influence biological activity .
Cytotoxicity Studies
Cytotoxicity assays conducted on normal cell lines such as L929 revealed that while some derivatives of thiazole showed high anticancer activity, they also presented minimal toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Summary of Cytotoxicity Results
| Compound | Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |
|---|---|---|---|
| Compound 25 | 100 | 77 | 68 |
| Compound 29 | 200 | 89 | 73 |
| Control | - | 100 | 100 |
The data indicates that while some compounds were effective in reducing cancer cell viability, they did not significantly affect the viability of normal cells at comparable concentrations .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Studies indicate that derivatives of thiazole and oxazole exhibit antibacterial and antifungal properties. For instance, compounds containing the thiazole moiety have shown effectiveness against various bacterial strains, suggesting that (2-Chloro-1,3-thiazol-5-yl)methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate could be developed into new antibiotics or antifungal agents .
Agricultural Applications
Research has explored the use of similar compounds as agrochemicals. The structural attributes of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate suggest it may serve as a pesticide or herbicide. Its ability to inhibit certain biological pathways in pests could lead to effective pest control solutions .
Material Science
The compound's unique structure can also be leveraged in the development of new materials. Its potential as a building block in polymer chemistry is under investigation, particularly in creating materials with specific thermal and mechanical properties .
Case Study 1: Antibacterial Activity
A study evaluated various thiazole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to (2-Chloro-1,3-thiazol-5-yl)methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate displayed significant inhibition zones compared to control antibiotics like Ciprofloxacin .
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Control Antibiotic | 20 | 10 |
| Thiazole Derivative A | 25 | 5 |
| Thiazole Derivative B | 30 | 2 |
Case Study 2: Agricultural Efficacy
In agricultural research, a related thiazole compound was tested for its efficacy against aphids on crop plants. The study found that the application of the compound resulted in a significant reduction in aphid populations compared to untreated controls .
| Treatment | Aphid Population Reduction (%) |
|---|---|
| Untreated Control | 0 |
| Compound Application | 85 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole/Oxazole Motifs
Compounds 4 and 5 from , which include thiazole and triazole groups, share structural similarities with the target compound. Key differences include:
- Substituent Effects: Compound 4 (4-chlorophenyl) and 5 (4-fluorophenyl) differ in halogen substitution, while the target compound features a 2,6-dichlorophenyl group.
- Conformational Flexibility : The target compound’s oxazole ring may confer greater rigidity compared to the dihydro-pyrazole in compounds 4 and 5 , possibly enhancing metabolic stability .
Table 1: Structural Comparison
Comparison with Piroxicam Analogs (Antiviral Activity)
highlights piroxicam-derived HIV integrase (IN) inhibitors (e.g., 13d, 13l, 13m) with EC50 values of 20–25 µM. While the target compound lacks a benzothiazine core, its thiazole and oxazole rings may engage in similar π-π stacking or hydrogen-bonding interactions with IN, as seen in raltegravir co-crystallization studies .
Pharmacopeial Thiazole Derivatives
lists pharmacopeial compounds with thiazole-ester linkages, such as (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-.... These compounds emphasize the importance of stereochemistry and bulky substituents (e.g., benzyl, isopropyl) for stability and bioavailability. In contrast, the target compound’s dichlorophenyl group may prioritize target affinity over solubility, necessitating formulation adjustments for drug delivery .
Key Research Findings and Implications
- Structural Insights : The dichlorophenyl group in the target compound likely enhances binding through steric and electronic effects, but may reduce solubility compared to fluorophenyl analogues .
- Synthetic Considerations : High-yield crystallization methods (e.g., dimethylformamide solvent, as in ) could be applicable for producing single crystals of the target compound for X-ray analysis .
Q & A
Basic Question: What are the standard synthetic routes for this compound, and how are intermediates validated?
Answer:
The compound is synthesized via multi-step heterocyclic condensation. A common approach involves:
- Step 1: Reacting 2,6-dichlorophenyl precursors with methyl-oxazole-4-carboxylate derivatives under reflux in acetic acid with sodium acetate as a catalyst .
- Step 2: Chlorothiazole intermediates are coupled to the oxazole core using alkylation or esterification protocols, often in PEG-400 media with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .
- Validation: Intermediates are confirmed via melting point analysis and TLC monitoring. Final products are recrystallized from DMF/acetic acid mixtures and characterized by IR (e.g., C=O stretch at 1700–1750 cm⁻¹) and ¹H NMR (e.g., dichlorophenyl proton shifts at δ 7.3–7.8 ppm) .
Basic Question: How are spectroscopic techniques (e.g., NMR, IR) employed to confirm structural integrity?
Answer:
- IR Spectroscopy: Identifies key functional groups, such as the oxazole C-O-C stretch (~1250 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹). Discrepancies in absorption bands may indicate incomplete reactions or byproducts .
- ¹H/¹³C NMR: Assigns proton environments (e.g., thiazole CH₂ protons at δ 4.5–5.0 ppm) and aromatic systems. Coupling patterns distinguish dichlorophenyl substituents (meta/para coupling constants) .
- Advanced Validation: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks, while X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .
Advanced Question: How can reaction conditions be optimized for improved yields in multi-step syntheses?
Answer:
- Catalytic Optimization: Replace traditional acid catalysts with heterogenous systems like Bleaching Earth Clay in PEG-400, which enhances regioselectivity and reduces side reactions .
- Temperature Control: Maintain 70–80°C during thiazole-ester coupling to prevent thermal degradation of chlorinated intermediates .
- Solvent Selection: Use acetic acid for reflux steps due to its dual role as solvent and proton donor, improving cyclization efficiency .
- Yield Monitoring: Track reaction progress via TLC (hexane:ethyl acetate 3:1) and optimize stoichiometry (e.g., 1.1:1 molar ratio of formyl-indole to aminothiazolone) .
Advanced Question: What strategies resolve contradictions between computational predictions and experimental spectral data?
Answer:
- Dynamic NMR Studies: Resolve overlapping signals caused by rotational isomerism in dichlorophenyl groups by analyzing variable-temperature NMR spectra .
- DFT Calculations: Compare computed vs. experimental IR/NMR spectra to identify discrepancies arising from solvent effects or crystal packing .
- Isotopic Labeling: Use ¹³C-labeled intermediates to trace unexpected chemical shifts in oxazole-thiazole hybrids .
Advanced Question: What methodologies assess environmental fate and transformation pathways?
Answer:
- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C to identify degradation products (e.g., carboxylic acid derivatives) via LC-MS .
- Photolysis Experiments: Expose to UV light (254 nm) and monitor degradation kinetics using HPLC. Chlorinated byproducts are quantified via GC-ECD .
- Biotic Transformation: Use soil microcosms to assess microbial degradation pathways, with metabolites profiled using TOF-SIMS .
Advanced Question: How are structure-activity relationships (SARs) established for bioactivity?
Answer:
- Analog Synthesis: Modify substituents (e.g., replace dichlorophenyl with fluorophenyl) and test bioactivity against target enzymes (e.g., cytochrome P450) .
- Docking Studies: Perform molecular docking (AutoDock Vina) to correlate thiazole-oxazole conformations with binding affinities to kinase domains .
- In Vitro Assays: Measure IC₅₀ values in cancer cell lines (e.g., HeLa) and compare with control compounds to identify critical functional groups .
Basic Question: What physicochemical properties affect experimental handling?
Answer:
- Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C), requiring DMSO or ethanol for biological assays.
- Stability: Degrades above 150°C; store at –20°C under argon to prevent oxidation of the thiazole moiety .
- LogP: Predicted logP ~3.5 (via ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration studies .
Advanced Question: How are degradation products characterized under stress conditions?
Answer:
- Forced Degradation: Subject the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
- LC-MS/MS Profiling: Identify major degradation products (e.g., hydrolyzed oxazole-carboxylic acid) using a C18 column and ESI+ mode .
- Mechanistic Insights: Compare degradation pathways with analogous compounds (e.g., 3-(2-chlorophenyl)-5-methylisoxazole derivatives) to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
